Lagochilline
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Overview
Description
Lagochiline is a bitter diterpene that forms a grey crystalline solid. It is found in various plants from the genus Lagochilus, most notably Lagochilus inebrians. Lagochiline is thought to be responsible for the sedative, hypotensive, and hemostatic effects of this plant .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lagochiline can be synthesized through several steps. One method involves the reaction of lagochiline with anhydrous copper sulfate in acetone to give 3,18-O-isopropylidenelagochiline. This compound is then oxidized by potassium permanganate to produce isopropylidenelagochirsine. Acid hydrolysis of isopropylidenelagochirsine affords lagochirsine. Reduction of lagochirsine with lithium aluminum hydride forms the tetraol, which corresponds to lagochiline .
Industrial Production Methods: Industrial production of lagochiline involves extraction from plants of the genus Lagochilus. The extraction process typically includes drying and grinding the plant material, followed by solvent extraction and purification steps to isolate lagochiline .
Chemical Reactions Analysis
Types of Reactions: Lagochiline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is used as a reducing agent.
Substitution: Various reagents can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation: Isopropylidenelagochirsine.
Reduction: Tetraol corresponding to lagochiline.
Substitution: Various substituted derivatives of lagochiline.
Scientific Research Applications
Lagochiline has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various derivatives.
Biology: Studied for its effects on biological systems, including its sedative and hypotensive properties.
Medicine: Investigated for its potential use as a hemostatic agent to stop bleeding.
Industry: Used in the formulation of hemostatic preparations
Mechanism of Action
The mechanism by which lagochiline exerts its effects involves its interaction with various molecular targets and pathways. Lagochiline is known to have hemostatic properties, which are thought to be due to its ability to promote blood clotting. The exact molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
Lagochiline is compared with other diterpenoids such as lagochirsine. While both compounds share a similar skeleton, lagochiline is unique in its specific biological activities and chemical properties. Similar compounds include:
Lagochirsine: A diterpenoid lactone synthesized from lagochiline.
Glycyrrhizic Acid: A triterpene glycoside that forms molecular complexes with lagochiline
Lagochiline’s uniqueness lies in its specific hemostatic properties and its ability to form molecular complexes with other compounds to enhance its efficacy.
Properties
IUPAC Name |
5'-(2-hydroxyethyl)-1,5'-bis(hydroxymethyl)-1,4a,6-trimethylspiro[3,4,6,7,8,8a-hexahydro-2H-naphthalene-5,2'-oxolane]-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O5/c1-14-4-5-15-17(2,12-22)16(24)6-7-18(15,3)20(14)9-8-19(13-23,25-20)10-11-21/h14-16,21-24H,4-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPPDQHBNJURHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C13CCC(O3)(CCO)CO)(CCC(C2(C)CO)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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